(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride

Description

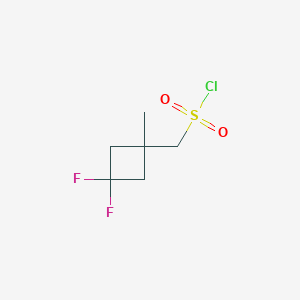

(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3-position and a methyl group at the 1-position. The methanesulfonyl chloride (-SO₂Cl) group is attached to the cyclobutyl moiety, rendering it a reactive intermediate in organic synthesis. This compound is likely used in pharmaceutical and agrochemical research for introducing sulfonyl groups into target molecules. Its unique structure combines steric hindrance from the cyclobutyl group with electron-withdrawing effects from fluorine, influencing its reactivity and stability compared to simpler sulfonyl chlorides.

Properties

IUPAC Name |

(3,3-difluoro-1-methylcyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c1-5(4-12(7,10)11)2-6(8,9)3-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAONRJNNVWEYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (3,3-Difluoro-1-methylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3,3-Difluoro-1-methylcyclobutyl)methanol+Methanesulfonyl chloride→(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

Reduction: Lithium aluminum hydride or other hydride donors are used in anhydrous solvents such as diethyl ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: Corresponding sulfonic acid.

Reduction: Corresponding sulfonyl hydride.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride has several applications in scientific research:

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of (3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride with methanesulfonyl chloride (CH₃SO₂Cl) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl).

Key Observations :

- The cyclobutyl group in the target compound increases molecular weight and reduces volatility compared to smaller analogs.

- Fluorine atoms enhance stability via electron withdrawal but are offset by steric effects from the cyclobutane ring.

Handling Precautions :

- Methanesulfonyl Chloride : Requires full PPE (gloves, goggles, respirators) and strict ventilation .

- Trifluoromethanesulfonyl Chloride : High volatility necessitates sealed systems and cold storage .

- Target Compound : Steric bulk may reduce inhalation risk, but corrosivity mandates similar PPE to methanesulfonyl chloride.

Reactivity and Stability

- Hydrolysis : Sulfonyl chlorides hydrolyze to sulfonic acids in aqueous conditions. Methanesulfonyl chloride reacts vigorously with water , while trifluoromethanesulfonyl chloride’s electron-withdrawing CF₃ group accelerates hydrolysis. The target compound’s steric hindrance likely slows hydrolysis compared to smaller analogs.

- Nucleophilic Substitution : Methanesulfonyl chloride reacts readily with amines and alcohols. The trifluoromethyl variant’s reactivity is enhanced by electron withdrawal, whereas the cyclobutyl group in the target compound may reduce reaction rates .

Destruction and Waste Management

- Methanesulfonyl Chloride : Treated with 2.5 M NaOH at room temperature for neutralization (>99.98% destruction) .

- Trifluoromethanesulfonyl Chloride : Likely requires similar alkaline hydrolysis but may need monitoring due to volatility.

- Target Compound : Steric effects may necessitate prolonged NaOH treatment or mild heating for complete decomposition.

Biological Activity

(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on existing research.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with difluoromethyl and methanesulfonyl groups. Its molecular formula is CHClFOS, with a molecular weight of approximately 202.62 g/mol. The presence of the difluoromethyl group enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. This method allows for the efficient formation of the sulfonyl chloride while minimizing side reactions.

The biological activity of this compound is primarily attributed to its ability to act as a potent electrophile. This characteristic enables it to participate in nucleophilic substitution reactions with various biomolecules, potentially leading to modifications in protein function and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that sulfonyl chlorides exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in antibiotic development.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in certain cancer cells, although further studies are needed to elucidate its mechanism and efficacy.

Case Study 1: Anticancer Potential

A study assessed the anticancer effects of several sulfonyl chlorides, including derivatives similar to this compound. Results demonstrated significant cytotoxicity against breast cancer cell lines, with IC values indicating effective concentration ranges for therapeutic use.

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, suggesting potential for development as antimicrobial agents.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClFOS |

| Molecular Weight | 202.62 g/mol |

| Synthesis Method | Reaction with methanesulfonyl chloride |

| Antimicrobial Activity | Effective against various strains |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.